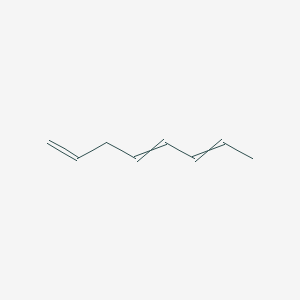![molecular formula C20H14N4 B14472011 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline CAS No. 65891-42-1](/img/structure/B14472011.png)
4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline: is a complex heterocyclic compound that combines the structural features of benzimidazole and quinazoline. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The fusion of benzimidazole and quinazoline frameworks imparts unique properties to the molecule, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline typically involves the cyclocondensation of 2-(1H-benzimidazol-2-yl)aniline with appropriate reagents. One common method includes the reaction of 2-(1H-benzimidazol-2-yl)aniline with carbon disulfide in the presence of potassium t-butoxide in boiling dimethylformamide (DMF), yielding benzimidazo[1,2-c]quinazolin-6(5H)-thiones . These thione derivatives are then treated with hydrazine hydrate in ethanol to form hydrazine derivatives, which are subsequently cyclized to the target compound upon heating with orthoesters in ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
化学反応の分析
Types of Reactions: 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as N-arylation, using copper catalysts.
Common Reagents and Conditions:
Oxidation: Molecular iodine, mild oxidizing agents.
Reduction: Hydrazine hydrate, ethanol.
Substitution: Copper catalysts, diaryliodonium salts, DMF.
Major Products:
Oxidation: Benzimidazo[1,2-c]quinazoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: N-arylated benzimidazo[1,2-c]quinazoline derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology and Medicine: 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline exhibits promising biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties . It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials for electronic and optoelectronic applications. Its unique structural features make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials .
作用機序
The mechanism of action of 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes, receptors, and proteins. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The compound’s anti-inflammatory effects are likely due to its ability to inhibit the production of pro-inflammatory cytokines .
類似化合物との比較
Benzimidazo[1,2-c]quinazoline: Shares the core structure but lacks the aniline group.
Imidazo[1,2-c]quinazoline: Similar structure with an imidazole ring instead of benzimidazole.
Quinazoline derivatives: Various derivatives with different substituents on the quinazoline ring.
Uniqueness: 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline is unique due to the presence of both benzimidazole and quinazoline frameworks, along with an aniline group. This combination imparts distinct electronic and steric properties, enhancing its biological activities and making it a valuable compound for research and development .
特性
CAS番号 |
65891-42-1 |
|---|---|
分子式 |
C20H14N4 |
分子量 |
310.4 g/mol |
IUPAC名 |
4-(benzimidazolo[1,2-c]quinazolin-6-yl)aniline |
InChI |
InChI=1S/C20H14N4/c21-14-11-9-13(10-12-14)19-22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)24(19)20/h1-12H,21H2 |
InChIキー |
ZFIKECOWXNTXBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=C(C=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


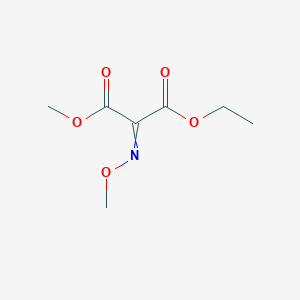
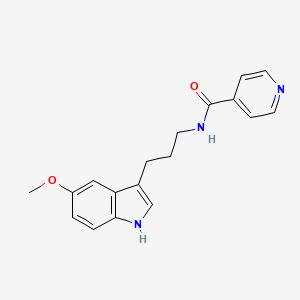
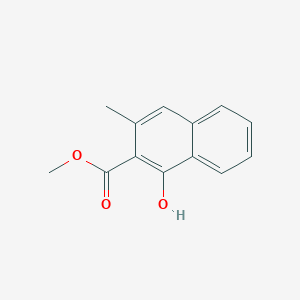
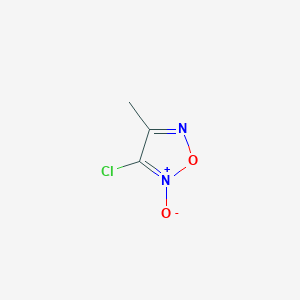
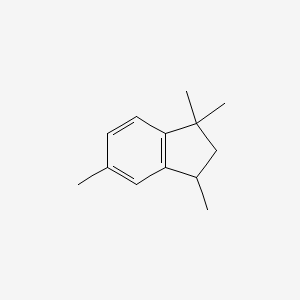
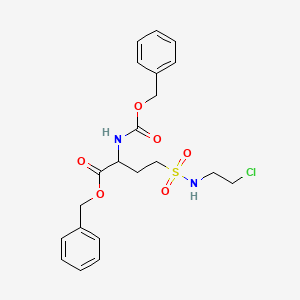
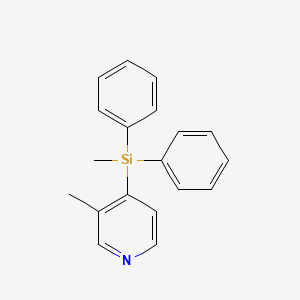

![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)
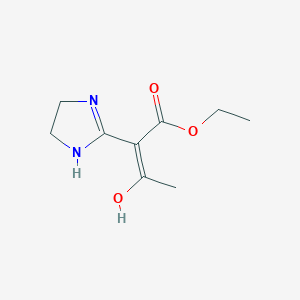
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
